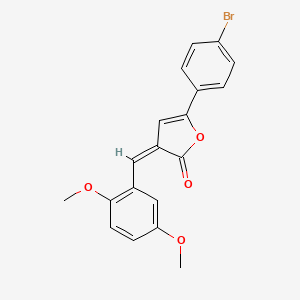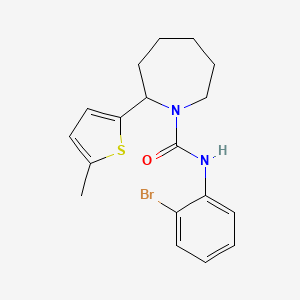![molecular formula C12H17ClN2O4S B5133697 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide](/img/structure/B5133697.png)
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide, also known as CI-994, is a small molecule histone deacetylase inhibitor (HDACi) that has been developed as a potential anti-cancer therapy. It is a member of the benzamide class of HDACi and has shown promising results in preclinical studies.
Mecanismo De Acción
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide works by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from histone proteins. This leads to increased acetylation of histones, which promotes gene expression and alters the structure of chromatin. This, in turn, leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells relatively unaffected. It has also been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. Additionally, 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide is that it has been shown to be effective against a wide range of cancer cell types. Additionally, it has been found to be relatively non-toxic to normal cells. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide. One area of interest is in combination therapies, where 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide is used in combination with other anti-cancer agents to enhance their effectiveness. Additionally, there is interest in developing more potent and selective HDAC inhibitors based on the structure of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide. Finally, there is potential for the use of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide in the treatment of neurodegenerative diseases, due to its neuroprotective effects.
Métodos De Síntesis
The synthesis of 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide involves the reaction of 2-chloro-4-nitrophenol with isopropylamine to form 2-chloro-4-(isopropylamino)phenol, which is then reacted with N-methylacetamide in the presence of sodium hydride to produce 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been extensively studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to radiation and chemotherapy. Additionally, 2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-methylacetamide has been found to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O4S/c1-8(2)15-20(17,18)9-4-5-11(10(13)6-9)19-7-12(16)14-3/h4-6,8,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVDANZSBQJHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![8-bromo-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B5133632.png)
![2-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5133640.png)

![ethyl 1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5133653.png)
![N-(4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-4-methylbenzenesulfonamide hydrobromide](/img/structure/B5133663.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5133665.png)
![ethyl 6-methyl-4-[5-(3-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5133673.png)


![4-[5-(2-tert-butylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5133690.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B5133691.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5133698.png)